molecular formula C17H21N3O3S2 B5852840 N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide

N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide

Cat. No. B5852840
M. Wt: 379.5 g/mol
InChI Key: HSHKPMFSIZIFBZ-UHFFFAOYSA-N
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Description

The compound “N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a sulfonyl functional group attached to an amine. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The sulfonyl group, for example, is known to participate in a variety of reactions, including those involving nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. The presence of polar functional groups like the sulfonyl group could influence these properties .

Scientific Research Applications

Electrochemical Polymerization

The compound has been utilized in the preparation of functional polymeric nanofilms through electrochemical polymerization techniques. This application is significant in the development of coatings for aluminum surfaces, which can be used as an environmentally friendly alternative to chromate-based treatments. The films exhibit basic performance-anticorrosion properties, with inhibition efficiency varying based on the structure of substituent groups .

Spectroscopic Investigations

Density Functional Theory (DFT) has been employed to conduct experimental and computational spectroscopic investigations on related triazine compounds. These studies include Raman and FT-IR analysis, UV spectral investigations, and NMR in various solvents. Such research provides insights into the molecular interactions and biological activity potential of the compound .

Non-Covalent Interaction Analysis

The study of non-covalent interactions is crucial for understanding the behavior of chemical compounds at the molecular level. Reduced density gradient analysis helps in examining these interactions, which is essential for predicting the reactivity and stability of the compound in different environments .

Non-Linear Optical Properties

DFT calculations are also used to explore the non-linear optical properties of the compound. These properties are important for applications in photonics and optoelectronics, where materials with specific optical responses are required .

Molecular Docking

Molecular docking studies have been conducted to assess the efficacy of the compound as a bioactive molecule. This application is particularly relevant in the pharmaceutical industry, where the compound’s interaction with biological targets can lead to the development of new drugs .

Corrosion Resistance

The compound’s derivatives have been investigated for their corrosion resistance properties on metal surfaces. This research is pivotal for industries that require durable materials capable of withstanding harsh environmental conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonyl-containing compounds are used as drugs, and their mechanisms of action often involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. Many sulfonyl-containing compounds are biologically active, and they could potentially have harmful effects if not handled properly .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a pharmaceutical or as a building block in the synthesis of more complex molecules. Further studies could also investigate its reactivity and the possibility of developing new synthetic methods based on this reactivity .

properties

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-5-9-20(10-6-2)25(22,23)13-7-8-14-15(11-13)24-17(18-14)19-16(21)12(3)4/h5-8,11-12H,1-2,9-10H2,3-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHKPMFSIZIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide

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